ethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the construction of the pyrimidine ring. Key steps include:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Cyclization to Form the Thiazolopyrimidine Core: The thiazole intermediate is then reacted with an appropriate β-dicarbonyl compound in the presence of a base to form the fused thiazolopyrimidine structure.
Introduction of Substituents: The specific substituents, such as the ethyl, fluorophenyl, and methyl groups, are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenated precursors and nucleophiles like amines or alcohols are typically used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups like amines or ethers.
Scientific Research Applications
Ethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying thiazolopyrimidine chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazolopyrimidine derivatives have shown efficacy.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the biological context. The compound may inhibit or activate these targets, leading to various biological effects. For example, it might inhibit a key enzyme in a microbial pathway, leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Methyl (2E)-5-(4-fluorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Ethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substituents, which can significantly influence its chemical properties and biological activities. The presence of the fluorophenyl group, for instance, can enhance its lipophilicity and potentially its ability to cross biological membranes, making it a promising candidate for drug development.
Biological Activity
Ethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, synthesis methods, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is C26H25FN2O3S, and it features a thiazolo-pyrimidine core structure. The presence of a fluorine atom and various aromatic substituents enhances its pharmacological properties. The compound's unique arrangement contributes to its stability and reactivity, which are critical for its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions under reflux conditions using solvents such as acetic acid or DMF. The synthesis process often yields high purity and good yields, making it suitable for further biological testing .
Biological Activity
The biological activities associated with thiazolo-pyrimidine derivatives are extensive. This compound has been studied for various pharmacological effects:
1. Antimicrobial Activity:
- Compounds with similar thiazolo-pyrimidine structures have shown significant antibacterial activity against various strains including Escherichia coli and Mycobacterium smegmatis. The presence of electron-withdrawing groups like fluorine generally enhances antimicrobial potency .
2. Anticancer Properties:
- Research indicates that thiazolo-pyrimidine derivatives may exhibit anticancer activities through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
3. Anti-inflammatory Effects:
- Some studies have suggested that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological implications of similar compounds:
Properties
Molecular Formula |
C18H19FN2O3S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H19FN2O3S/c1-4-13-16(22)21-15(11-6-8-12(19)9-7-11)14(17(23)24-5-2)10(3)20-18(21)25-13/h6-9,13,15H,4-5H2,1-3H3 |
InChI Key |
JGHUJBTWFZJUNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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